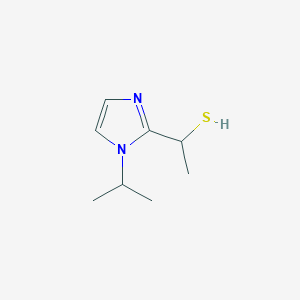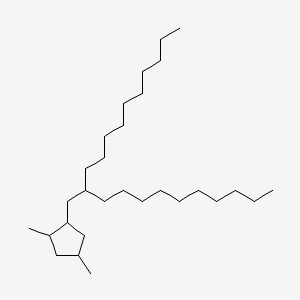
1-(1-isopropyl-1H-imidazol-2-yl)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isopropyl-1H-imidazol-2-yl)ethanethiol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an isopropyl group attached to the nitrogen atom at position 1 of the imidazole ring and an ethanethiol group attached to the carbon atom at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanethiol can be achieved through various synthetic routes. One common method involves the alkylation of 1H-imidazole with isopropyl bromide to form 1-isopropyl-1H-imidazole. This intermediate is then subjected to a thiolation reaction with ethanethiol in the presence of a base such as sodium hydride or potassium tert-butoxide to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Isopropyl-1H-imidazol-2-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Thioethers, thioesters.
Wissenschaftliche Forschungsanwendungen
1-(1-Isopropyl-1H-imidazol-2-yl)ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of catalysts and materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)ethanethiol involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(1-Isopropyl-1H-imidazol-2-yl)ethanethiol can be compared with other imidazole derivatives, such as:
1-(1H-imidazol-2-yl)ethanethiol: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-(1-isopropyl-1H-imidazol-2-yl)methanamine: Contains an amine group instead of a thiol group, leading to different reactivity and applications.
1-(1-isopropyl-1H-imidazol-2-yl)ethanone:
The uniqueness of this compound lies in its combination of an imidazole ring, an isopropyl group, and a thiol group, providing a distinct set of chemical and biological properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C8H14N2S |
|---|---|
Molekulargewicht |
170.28 g/mol |
IUPAC-Name |
1-(1-propan-2-ylimidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C8H14N2S/c1-6(2)10-5-4-9-8(10)7(3)11/h4-7,11H,1-3H3 |
InChI-Schlüssel |
PHOUEZBUSVOXFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CN=C1C(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)



